molecular formula C6H5Br2N3S B2713623 1-(3,5-Dibromopyridin-2-yl)thiourea CAS No. 31545-35-4

1-(3,5-Dibromopyridin-2-yl)thiourea

Cat. No. B2713623
CAS RN: 31545-35-4
M. Wt: 311
InChI Key: XIMYCSKDDBMLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dibromopyridin-2-yl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of pyridine and thiourea, and its unique chemical structure makes it a promising candidate for various applications in the fields of medicine and agriculture. In

Scientific Research Applications

Field

Pharmaceutical Chemistry

Application

Thiourea derivatives with heterocyclic rings have been synthesized and tested for their in vitro antimicrobial, anti-biofilm, and antioxidant activities .

Method

The compounds were synthesized by first obtaining isothiocyanate, which further reacted with a heterocyclic amine . The compounds were then characterized by FT-IR, NMR spectroscopy, and FT-ICR .

Results

From the tested compounds, those bearing benzothiazole and 6-methylpyridine moieties revealed anti-biofilm activity against E. coli ATCC 25922 at MBIC values of 625 µg/mL .

Antifungal and Larvicidal Activity

Field

Pharmaceutical Chemistry

Application

A series of novel thiourea and urea derivatives containing 1,2,4-triazole moieties were synthesized and evaluated for their antifungal and larvicidal activity .

Method

Triazole derivatives were synthesized by reacting thiocarbohydrazide with thiourea and urea compounds in a 130–140 °C oil bath . The proposed structures of all the synthesized compounds were confirmed using elemental analysis, UV, IR, 1 H-NMR, and mass spectroscopy .

Results

Phomopis species were the most sensitive fungi to these compounds . Compounds showed toxicity against Aedes aegypti larvae, with LD50 values ranging from 67.9 ppm to 165.6 ppm .

Asymmetric Multicomponent Reactions

Field

Organic & Biomolecular Chemistry

Application

Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . They are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .

Method

The application of organic molecules as catalysts in multicomponent reactions is one of the best combinations for the preparation of complex molecules in minimum steps under green reaction conditions .

Results

Simultaneous dual activation of the electrophile and the nucleophile in a multicomponent reaction by using bifunctional thiourea-based chiral organocatalysts has gained considerable interest in recent times .

Coordination Chemistry and Biological Applications

Field

Chemistry and Pharmacology

Application

1-(Acyl/aroyl)-3-(substituted)thioureas have received remarkable attention due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties .

Method

Reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds . Multiple binding sites make them flexible ligands for complexation with transition metals .

Results

1-(Acyl/aroyl)-3-(substituted)thioureas have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals .

Inhibition of Enzymes and Antioxidant Potential

Field

Pharmaceutical Chemistry

Application

Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been evaluated for their in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .

Method

The compounds were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .

Results

The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .

Industrial Applications

Field

Industrial Chemistry

Application

Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . On a commercial scale, thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .

Method

The specific methods of application vary widely depending on the specific use case. For example, in the case of photographic film, thioureas are used in the toning process to change the color and contrast of the final print .

Results

The results of these applications are diverse and span multiple industries. For example, in photography, thiourea allows for the creation of a wide range of tones in black and white photographs .

properties

IUPAC Name

(3,5-dibromopyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N3S/c7-3-1-4(8)5(10-2-3)11-6(9)12/h1-2H,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMYCSKDDBMLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NC(=S)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dibromopyridin-2-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.